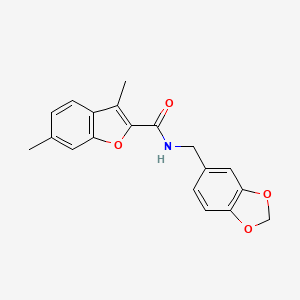
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its recreational use. However, MDMA has also shown potential in scientific research for its unique properties and effects on the human body.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to feelings of euphoria, increased sociability, and heightened empathy. However, prolonged use or abuse of N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can lead to depletion of these neurotransmitters, leading to negative side effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has a wide range of effects on the body, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can lead to damage to the brain and other organs, as well as addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has shown potential as a tool for studying the effects of neurotransmitters on the brain, as well as for studying the mechanisms of addiction and other mental health disorders. However, its recreational use and potential for abuse make it difficult to control in a laboratory setting, and its effects on the body can make it difficult to conduct long-term studies.
Direcciones Futuras
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide, including its use in psychotherapy, its effects on the brain and other organs, and its potential as a tool for studying addiction and mental health disorders. Further research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide use and to develop safe and effective treatments for mental health disorders.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is synthesized from safrole, a natural organic compound found in certain plants. The synthesis process involves several steps, including oxidation, isomerization, and reduction. The final product is a white crystalline powder that can be ingested orally or through other means.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic uses in treating mental health disorders such as post-traumatic stress disorder (PTSD) and anxiety. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can increase feelings of empathy and social connection, making it a promising candidate for psychotherapy. N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has also been studied for its effects on the brain and its potential as a tool for neuroscience research.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-3-5-14-12(2)18(24-16(14)7-11)19(21)20-9-13-4-6-15-17(8-13)23-10-22-15/h3-8H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYQHJRNGHFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,6-dimethyl-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)

![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)


![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
![5-{3,5-dichloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182622.png)
